molecular formula C7H4ClFN4 B12531261 5-(3-chloro-4-fluorophenyl)-2H-tetrazole CAS No. 651769-40-3

5-(3-chloro-4-fluorophenyl)-2H-tetrazole

Cat. No.: B12531261
CAS No.: 651769-40-3
M. Wt: 198.58 g/mol
InChI Key: HTVYWKMEFLTJDF-UHFFFAOYSA-N
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Description

5-(3-chloro-4-fluorophenyl)-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the 3-chloro-4-fluorophenyl group in this compound adds unique chemical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-fluorophenyl)-2H-tetrazole typically involves the reaction of 3-chloro-4-fluoroaniline with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the tetrazole ring. The process can be summarized as follows:

    Starting Material: 3-chloro-4-fluoroaniline

    Reagent: Sodium azide

    Solvent: Dimethylformamide (DMF) or similar

    Catalyst: Copper sulfate or other suitable catalysts

    Conditions: Elevated temperature (80-120°C), controlled pH

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-4-fluorophenyl)-2H-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The tetrazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various tetrazole derivatives.

Scientific Research Applications

5-(3-chloro-4-fluorophenyl)-2H-tetrazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-fluorophenyl)-2H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluorophenylboronic acid
  • 3-chloro-4-fluorophenyl isocyanate
  • 2,4-dichloro-5-fluorophenyl derivatives

Uniqueness

5-(3-chloro-4-fluorophenyl)-2H-tetrazole is unique due to the presence of the tetrazole ring combined with the 3-chloro-4-fluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

651769-40-3

Molecular Formula

C7H4ClFN4

Molecular Weight

198.58 g/mol

IUPAC Name

5-(3-chloro-4-fluorophenyl)-2H-tetrazole

InChI

InChI=1S/C7H4ClFN4/c8-5-3-4(1-2-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)

InChI Key

HTVYWKMEFLTJDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)Cl)F

Origin of Product

United States

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